molecular formula C16H17O2P B15208474 2-(Diphenylphosphoryl)butanal CAS No. 85464-09-1

2-(Diphenylphosphoryl)butanal

Cat. No.: B15208474
CAS No.: 85464-09-1
M. Wt: 272.28 g/mol
InChI Key: SDHNKQFFWACUQH-UHFFFAOYSA-N
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Description

2-(Diphenylphosphoryl)butanal is an organic compound with the molecular formula C16H17O2P. It contains a phosphoryl group (P=O) attached to a butanal backbone, with two phenyl groups bonded to the phosphorus atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphoryl)butanal typically involves the reaction of diphenylphosphine oxide with an appropriate aldehyde. One common method is the reaction of diphenylphosphine oxide with butanal under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphoryl)butanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Diphenylphosphoryl)butanal has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorylated compounds.

    Biology: Investigated for its potential role in biochemical pathways involving phosphoryl group transfer.

    Medicine: Explored for its potential use in drug development, particularly in the design of phosphorylated drugs.

    Industry: Utilized in the production of flame retardants and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphoryl)butanal involves the interaction of its phosphoryl group with various molecular targets. The phosphoryl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is crucial for its role in organic synthesis and potential biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diphenylphosphoryl)butanal is unique due to the presence of both a phosphoryl group and an aldehyde group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research .

Properties

CAS No.

85464-09-1

Molecular Formula

C16H17O2P

Molecular Weight

272.28 g/mol

IUPAC Name

2-diphenylphosphorylbutanal

InChI

InChI=1S/C16H17O2P/c1-2-14(13-17)19(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,2H2,1H3

InChI Key

SDHNKQFFWACUQH-UHFFFAOYSA-N

Canonical SMILES

CCC(C=O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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